molecular formula C17H18N4O5S B11567992 Ethyl 4-amino-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate

Ethyl 4-amino-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate

Cat. No.: B11567992
M. Wt: 390.4 g/mol
InChI Key: PVNCXEDSKKQFJL-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzodioxin moiety, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-AMINO-2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Moiety: The benzodioxin ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Carbamoyl Group: The benzodioxin intermediate is then reacted with a carbamoyl chloride derivative to introduce the carbamoyl group.

    Formation of the Pyrimidine Ring: The carbamoyl-substituted benzodioxin is further reacted with appropriate reagents to form the pyrimidine ring.

    Introduction of the Ethyl Ester Group: The final step involves esterification to introduce the ethyl ester group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-AMINO-2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

ETHYL 4-AMINO-2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-AMINO-2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE: shares structural similarities with other pyrimidine derivatives and benzodioxin-containing compounds.

    ETHYL 4-AMINO-2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE: can be compared to compounds such as 4-AMINO-2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLIC ACID and similar pyrimidine derivatives.

Uniqueness

The uniqueness of ETHYL 4-AMINO-2-({[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups and its potential biological activities. The presence of the benzodioxin moiety and the ethyl ester group contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18N4O5S

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 4-amino-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C17H18N4O5S/c1-2-24-16(23)11-8-19-17(21-15(11)18)27-9-14(22)20-10-3-4-12-13(7-10)26-6-5-25-12/h3-4,7-8H,2,5-6,9H2,1H3,(H,20,22)(H2,18,19,21)

InChI Key

PVNCXEDSKKQFJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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